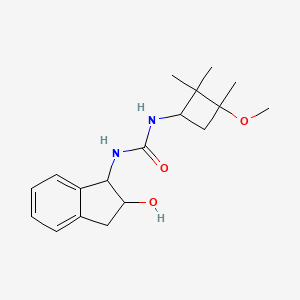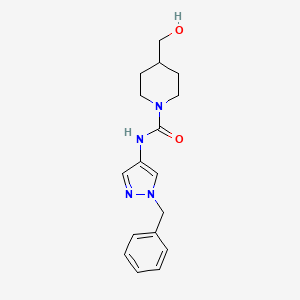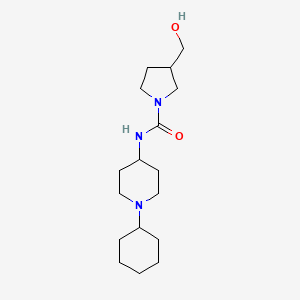
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide, commonly known as Dichlorophenamide (DCP), is a sulfonamide derivative that has been extensively studied for its therapeutic potential. DCP belongs to the class of carbonic anhydrase inhibitors and is primarily used in the treatment of glaucoma, epilepsy, and altitude sickness.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide works by inhibiting the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase is present in various tissues, including the eye, brain, and kidneys. Inhibition of this enzyme leads to a reduction in the production of aqueous humor in the eye, which in turn reduces intraocular pressure. In epilepsy, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide reduces the excitability of neurons by blocking the activity of carbonic anhydrase in the brain.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has been shown to have various biochemical and physiological effects. In glaucoma, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide reduces intraocular pressure by decreasing the production of aqueous humor. 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to reduce the frequency and severity of seizures in epilepsy patients. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential use in the prevention and treatment of altitude sickness, as it reduces the severity of symptoms such as headache, nausea, and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity in various tissues. 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is also relatively stable and can be easily synthesized. However, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
Several future directions for 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide research include the development of new analogs with improved pharmacological properties. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease, is an area of active research. Finally, the development of new formulations and delivery methods for 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide may improve its therapeutic potential and reduce potential side effects.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has been extensively studied for its therapeutic potential in various diseases. 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. While 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has several advantages for lab experiments, careful dosing is required to avoid potential toxicity. Future research on 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide aims to improve its pharmacological properties and explore its potential use in the treatment of other diseases.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to yield 2,4-dichlorophenoxide. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its therapeutic potential in various diseases. In glaucoma, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide reduces intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme responsible for the production of aqueous humor. 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to have anticonvulsant properties and is used as an adjunct therapy in the treatment of epilepsy. Additionally, 2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has been studied for its potential use in the prevention and treatment of altitude sickness.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c15-9-1-6-13(12(16)7-9)22-8-14(19)18-10-2-4-11(5-3-10)23(17,20)21/h1-7H,8H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXPNOUIMYYPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640510.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)

![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)
